molecular formula C20H18O5 B13933024 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-

Cat. No.: B13933024
M. Wt: 338.4 g/mol
InChI Key: FPFAZTOYHNKHJP-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- is a complex organic compound with a molecular formula of C21H20O5 This compound is a derivative of naphthalene, featuring methoxy and phenylmethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the following steps:

    Nitration: Naphthalene undergoes nitration to form nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group.

    Diazotization: The amine group is converted to a diazonium salt.

    Methoxylation: The diazonium salt undergoes methoxylation to introduce methoxy groups.

    Phenylmethoxylation: Finally, the phenylmethoxy group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4,6-dimethoxy-7-(phenylmethoxy)-, methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.

    2-Naphthalenecarboxylic acid, 4,6-dimethoxy-7-(phenylmethoxy)-: Another similar compound with slight variations in the position of methoxy groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and phenylmethoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C20H18O5/c1-23-17-10-15(20(21)22)8-14-9-18(24-2)19(11-16(14)17)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

FPFAZTOYHNKHJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)O

Origin of Product

United States

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